Tetracycline lauryl sulfate
Description
Historical Context of Tetracycline (B611298) Class in Scientific Inquiry
The tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring hydronaphthacene carboxamide skeleton. nih.gov Their discovery in the 1940s marked a significant milestone in the fight against a wide array of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as other microorganisms like chlamydiae, mycoplasmas, and rickettsiae. nih.govnih.gov The first members of this class, chlortetracycline (B606653) and oxytetracycline (B609801), were isolated from Streptomyces bacteria. nih.gov
The primary mechanism of action of tetracyclines is the inhibition of bacterial protein synthesis. mdpi.com They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the peptide chain. nih.govmdpi.com This bacteriostatic action is selective for bacteria because they possess a transport system that allows tetracyclines to accumulate within the cell, a system not present in mammalian cells. nih.gov
Over the decades, the initial discoveries led to the development of semi-synthetic derivatives like doxycycline (B596269) and minocycline (B592863), which offered improved pharmacokinetic profiles. nih.gov However, the extensive use of these antibiotics has led to the emergence of bacterial resistance, a major driver for ongoing scientific inquiry into this class of compounds. nih.gov
Rationale for Research on Tetracycline Lauryl Sulfate (B86663) and Related Conjugates
A significant challenge associated with tetracycline is its negligible water solubility, which can be a major drawback for its administration. researchgate.netresearchgate.net To address this limitation, academic research has focused on developing novel formulations. The synthesis of Tetracycline Lauryl Sulfate is a direct response to this challenge. It is a micellar formulation, designated in some research as SLS@TC, where tetracycline (TC) is encapsulated by sodium lauryl sulfate (SLS), a common anionic surfactant. researchgate.netresearchgate.net
The primary rationale for creating this conjugate is to improve the water solubility of tetracycline. researchgate.netresearchgate.net By forming micelles, the surfactant molecules can encapsulate the poorly soluble tetracycline, creating a water-soluble formulation. This approach is part of a broader strategy in pharmaceutical sciences to enhance the delivery and efficacy of existing drugs through the use of novel drug delivery systems, such as liposomes, microspheres, and nanoparticles. researchgate.net
The formation of these micelles is a self-agglomeration process of the surfactant molecules above a certain concentration known as the critical micelle concentration (CMC). nih.gov The resulting formulation aims to not only increase solubility but also potentially enhance the antimicrobial activity of the parent antibiotic. researchgate.netresearchgate.net
Scope and Significance of Current Academic Investigations
Current academic investigations into this compound are primarily focused on its synthesis, characterization, and in vitro antimicrobial activity. The research is significant as it represents a targeted approach to overcoming a key limitation of a widely used antibiotic. These studies fall within the broader and highly active research area of novel drug delivery systems for antibiotics.
The scope of the research includes detailed physicochemical characterization of the this compound micelles. Techniques such as thermogravimetric differential thermal analysis (TG-DTA), differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the formation and structure of the micellar conjugate. researchgate.netresearchgate.net
A crucial aspect of these investigations is the evaluation of the antimicrobial efficacy of the new formulation against various bacterial strains. This involves determining key parameters like the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) and comparing them to that of free tetracycline. researchgate.netresearchgate.net The findings from these studies are pivotal in assessing whether the conjugation not only improves solubility but also maintains or enhances the biological activity of tetracycline.
The significance of this research lies in its potential to revitalize an older class of antibiotics in the face of growing antimicrobial resistance. By creating more effective formulations, researchers aim to improve the therapeutic index of tetracyclines and potentially expand their clinical utility.
Detailed Research Findings
Recent academic studies have provided specific data on the antimicrobial properties of this compound (SLS@TC). One such study evaluated its activity against both Gram-negative and Gram-positive bacteria. The research found that the SLS@TC micelle generally exhibited better activity than tetracycline alone against the tested microbial strains. researchgate.netresearchgate.net
The study reported the Minimum Inhibitory Concentration (MIC) values for SLS@TC against several bacterial species. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. researchgate.netresearchgate.net The findings are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (SLS@TC) Compared to Tetracycline (TC)
| Bacterial Strain | MIC of SLS@TC (μM) | MIC of TC (μM) |
|---|---|---|
| Pseudomonas aeruginosa | 27.2 | >50 |
| Escherichia coli | 18.2 | 22.7 |
| Staphylococcus epidermidis | 3.7 | 22.7 |
| Staphylococcus aureus | 4.5 | 22.7 |
Data sourced from Banti, C. N., et al. (2020). researchgate.netresearchgate.net
The results indicate a notable increase in potency against Staphylococcus epidermidis and Staphylococcus aureus, and improved activity against Pseudomonas aeruginosa. researchgate.netresearchgate.net Interestingly, while another formulation studied, CTAB@TC (a micelle with cetrimonium (B1202521) bromide), showed even stronger activity in some cases, SLS@TC was classified as a bactericidal agent (kills the microbes), whereas CTAB@TC was found to be bacteriostatic (inhibits growth). researchgate.netresearchgate.net
Properties
CAS No. |
5821-53-4 |
|---|---|
Molecular Formula |
C34H50N2O12S |
Molecular Weight |
710.83 |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m0./s1 |
InChI Key |
HKZSFGSVXUFBGF-CBJODJNJSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lauricycline; Tetracycline lauryl sulfate; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Studies of Tetracycline Lauryl Sulfate
Advanced Synthetic Approaches to Tetracycline (B611298) Core Structures
The development of robust and flexible synthetic routes to the tetracycline core is crucial for creating novel analogs that are inaccessible through traditional semi-synthetic methods. acs.orgnih.govnih.gov Modern strategies emphasize convergence and efficiency, allowing for wide structural variation. acs.orggoogle.com
Convergent synthesis represents a significant breakthrough in tetracycline chemistry, offering a modular approach to constructing the complex tetracyclic system. nih.govgoogle.com This strategy involves the separate synthesis of large fragments of the molecule, which are then joined together late in the synthetic sequence. libretexts.org A key approach centers on disconnecting the C ring, envisioning the assembly of the tetracycline core by coupling D- and AB-ring precursors. nih.gov This method contrasts with more linear strategies and provides an efficient and enantioselective route to a wide array of tetracycline analogs and other polycyclines that were previously inaccessible. google.com The power of this approach lies in its ability to rapidly generate diverse analogs for testing, which is essential for discovering compounds with improved properties. google.comharvard.edu
A cornerstone of modern convergent tetracycline synthesis is the use of a one-step Michael-Claisen condensation reaction. acs.orgnih.govnih.gov This key reaction forms the C ring by coupling highly functionalized and chiral AB-ring precursors (enones) with various D-ring precursors. acs.orgnih.govharvard.edu The reaction has proven to be robust and highly stereocontrolled, accommodating a wide range of carbocyclic and heterocyclic D-ring precursors. acs.orgnih.govnih.gov
Research indicates that the Michael addition of the benzylic anion from the D-ring precursor to the AB-ring enone is a rapid process at low temperatures (e.g., -78 °C). acs.orgnih.govresearchgate.net The subsequent Claisen cyclization of the resulting enolate is the rate-determining step, typically occurring as the reaction mixture is warmed to 0 °C. acs.orgnih.govresearchgate.net This method has been instrumental in producing over fifty different tetracycline analogs, many exhibiting potent activity against both Gram-positive and Gram-negative bacteria. nih.govharvard.edu
The "AB plus D" coupling strategy is a powerful platform for preparing tetracycline analogs by constructing the C-ring through the aforementioned Michael-Claisen condensation. acs.orgnih.govnih.gov This strategy allows for significant structural variability in the D-ring portion of the molecule. acs.orgharvard.edu Procedural variations have been developed to optimize the key C-ring forming reaction, including:
Stepwise deprotonation of the D-ring precursor before the addition of the AB-ring enone. acs.orgnih.govnih.gov
In situ deprotonation of the D-ring precursor while in a mixture with the AB-ring enone. acs.orgnih.govnih.gov
In situ lithium-halogen exchange of a benzylic bromide D-ring precursor in the presence of the AB enone. acs.orgnih.govnih.gov
This strategic flexibility enables the construction of tetracycline precursors that can be further diversified in later stages, after the core cyclization is complete. acs.orgnih.govresearchgate.net This has facilitated the synthesis of novel structures, such as D-ring pyridine (B92270) derivatives, which could not be easily conceived through semi-synthesis. nih.gov
Michael-Claisen Condensation in Tetracycline Scaffold Construction
Functionalization and Modification of Tetracycline Derivatives for Research Purposes
A major limitation of tetracycline for certain applications is its negligible water solubility. nih.govresearchgate.netnih.gov To address this, researchers have developed methods to create water-soluble formulations through non-covalent modification, such as the formation of micelles with surfactants. nih.govresearchgate.net
The term "conjugation" in this context refers to the formation of a supramolecular assembly between tetracycline and sodium lauryl sulfate (B86663) (SLS), rather than a covalent bond. This is achieved by encapsulating the tetracycline molecule within micelles formed by the surfactant. nih.govresearchgate.net The process involves preparing an aqueous solution where the concentration of sodium lauryl sulfate is above its critical micelle concentration (CMC), leading to the spontaneous formation of micelles. Tetracycline, being poorly water-soluble, is incorporated into these micellar structures, resulting in a water-soluble formulation. nih.govresearchgate.net This technique effectively enhances the solubility of tetracycline in aqueous media, overcoming a significant disadvantage for its potential applications. nih.govnih.gov
The synthesis of water-soluble tetracycline micelles, designated as SLS@TC, is a direct application of the principles of micellization to improve the drug's properties. nih.govresearchgate.net These micelles are formed using sodium lauryl sulfate as the surfactant to encapsulate tetracycline (TC). nih.gov The resulting SLS@TC formulation is a composite material, which has been characterized using a variety of analytical techniques. nih.govnih.gov
Thermal analysis provides insight into the physical state of the composite. Differential Scanning Calorimetry (DSC) of SLS@TC shows multiple endothermic phase transitions, which differ from the transitions of the individual components, suggesting the formation of a new composite material. nih.govmdpi.com For instance, the phase transition of pure SLS is shifted to a higher temperature in the SLS@TC micelle, indicating an interaction between the components. nih.govmdpi.com
Table 1: Thermal Analysis Data for SLS@TC Micelles
| Sample | Analysis Method | Key Thermal Events (°C) | Observation |
|---|---|---|---|
| SLS@TC | DSC | 111.1, 185.8, 229.7, 259.3 | Four endothermic phase transitions observed. nih.govmdpi.com |
| SLS (Pure) | DSC | 95.8 | Single phase transition. nih.govmdpi.com |
| SLS@TC | TG-DTA | 157.0–227.2, 227.2–292.1, 292.1–500 | Three-step decomposition process. mdpi.com |
Data sourced from studies on the synthesis and characterization of tetracycline micelles. nih.govmdpi.com
Spectroscopic methods such as FT-IR, UV-vis, and NMR are also employed to confirm the formation of the micelles and to study the interactions between tetracycline and the surfactant. nih.govnih.gov The development of SLS@TC represents a successful strategy to overcome the poor water solubility of tetracycline for research and potential therapeutic development. nih.govresearchgate.net
Exploration of Other Conjugates and Their Synthetic Routes
In the quest to enhance the therapeutic properties of tetracycline, researchers have explored the synthesis of various conjugates beyond simple salt formations. These efforts aim to improve solubility, enhance antimicrobial activity, and overcome bacterial resistance. This section delves into the synthetic routes for other notable tetracycline conjugates, including micellar systems and covalently modified derivatives.
One significant area of investigation involves the formation of tetracycline-containing micelles to improve the poor water solubility of the parent drug. researchgate.netmdpi.comnih.govresearchgate.net Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and encapsulating a drug within them can enhance its aqueous solubility and bioavailability.
A notable example is the synthesis of tetracycline-lauryl sulfate micelles, often denoted as SLS@TC. mdpi.comnih.gov In this approach, sodium lauryl sulfate (SLS), an anionic surfactant, is used to encapsulate tetracycline. researchgate.net The formation of these micelles significantly improves the water solubility of tetracycline. mdpi.comnih.gov
Similarly, researchers have synthesized tetracycline-cetrimonium bromide (CTAB@TC) micelles. mdpi.comnih.gov Cetrimonium (B1202521) bromide (CTAB) is a cationic surfactant that also forms micelles capable of encapsulating tetracycline. researchgate.net The synthesis of both SLS@TC and CTAB@TC involves the interaction of tetracycline with the respective surfactant in an aqueous medium, leading to the formation of drug-loaded micelles. mdpi.comnih.govresearchgate.net These formulations have demonstrated enhanced antimicrobial activity compared to free tetracycline. mdpi.comnih.govresearchgate.net
Beyond micellar encapsulation, covalent derivatization of the tetracycline scaffold has been a fruitful strategy for creating novel conjugates with unique biological properties. A prominent synthetic methodology involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method has been employed to create doxycycline-amino acid conjugates. The synthesis starts with a 9-aminodoxycycline derivative which is then ligated with an amino acid that has been functionalized with a complementary group. nih.gov This approach offers a high degree of modularity, allowing for the synthesis of a diverse library of tetracycline-peptide conjugates. One such conjugate, a C-terminally linked phenylalanine derivative, has shown high selectivity for the reverse tetracycline repressor (revTetR) over the wild-type tetracycline repressor (TetR), a valuable tool for controlling gene expression. nih.gov
Another avenue of derivatization focuses on modifying the core tetracyclic structure itself. A method has been developed to derivatize tetracycline compounds at the 11a and 12 positions. google.com This process involves the reduction of the C11 keto-enolate to generate a C12 hydroxyl group. Subsequent dehydration leads to the formation of 11a,12-dehydrotetracyclines, which contain a reactive α,β-unsaturated carbonyl functional group, opening possibilities for further chemical modifications. google.com
More complex synthetic strategies have been developed to create a wide array of tetracycline analogs. One robust platform utilizes a convergent, single-step Michael-Claisen condensation reaction. acs.org This method involves reacting an AB-ring precursor with a D-ring precursor, which can be widely varied, to construct the C-ring and complete the tetracyclic core. acs.org This approach is highly stereoselective and has been used to synthesize novel tetracyclines with potent antibiotic activities. acs.org
Furthermore, Diels-Alder-type reactions have been employed in the synthesis of tetracycline analogs. google.com This strategy involves reacting a highly functionalized chiral enone intermediate with a diene. This method is particularly useful for preparing 6-deoxytetracyclines, a class that includes clinically important antibiotics like doxycycline (B596269) and minocycline (B592863). google.com
The exploration of these diverse synthetic routes has led to a rich collection of tetracycline conjugates and analogs, each with potentially unique properties. The table below summarizes the key findings for some of these conjugates.
| Conjugate/Analog | Synthetic Method | Key Research Finding |
| SLS@TC | Micellar encapsulation with Sodium Lauryl Sulfate | Improves water solubility of tetracycline. mdpi.comnih.gov |
| CTAB@TC | Micellar encapsulation with Cetrimonium Bromide | Enhances water solubility and shows stronger antimicrobial activity than SLS@TC against certain strains. mdpi.comnih.gov |
| Doxycycline-amino acid conjugates | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | A phenylalanine conjugate exhibited high selectivity for the reverse tetracycline repressor. nih.gov |
| 11a,12-Dehydrotetracyclines | Reduction of C11 keto-enolate followed by dehydration | Creates a reactive α,β-unsaturated carbonyl group for further derivatization. google.com |
| Tetracycline Analogs | Michael-Claisen condensation | A robust and stereoselective method for creating a wide variety of tetracycline analogs. acs.org |
| 6-Deoxytetracycline Analogs | Diels-Alder-type reaction | Efficiently synthesizes analogs of clinically important 6-deoxytetracyclines. google.com |
Advanced Analytical Chemistry and Characterization Techniques for Tetracycline Lauryl Sulfate
Chromatographic Methodologies for Tetracycline (B611298) Lauryl Sulfate (B86663) and Analogs
Chromatographic techniques are indispensable for the separation, identification, and quantification of tetracycline lauryl sulfate and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem High-Resolution Mass Spectrometry (UPLC-HRMS) are at the forefront of these analytical efforts.
High-Performance Liquid Chromatography (HPLC) Development and Validation
The development and validation of HPLC methods are fundamental for the routine analysis of tetracycline compounds. nih.govresearchgate.net These methods often utilize reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov A typical HPLC method for tetracycline analysis involves a C18 or C8 column and a mobile phase consisting of a buffer solution (e.g., sodium acetate, oxalic acid) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.netsigmaaldrich.com
Method validation ensures that the analytical procedure is accurate, precise, linear, and specific for its intended purpose. nih.govnih.gov Key validation parameters include:
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For tetracycline hydrochloride, linearity has been demonstrated in concentration ranges from 80% to 160% of the assay concentration. researchgate.net
Accuracy: The closeness of test results to the true value. Recovery studies for tetracycline hydrochloride have shown accuracy between 99% and 101%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The relative standard deviation (RSD) for tetracycline hydrochloride assay is typically less than 0.6%. researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. For tetracyclines, LODs can be as low as 2.5 ng. nih.gov
Table 1: HPLC Method Parameters for Tetracycline Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 or C8 reversed-phase | nih.govresearchgate.netsigmaaldrich.com |
| Mobile Phase | Methanol/Sodium Acetate Buffer | nih.gov |
| 0.01 M Oxalic Acid/Acetonitrile/Methanol | researchgate.net | |
| Detection | UV at 260 nm or 280 nm | sigmaaldrich.comnih.gov |
| Fluorescence (Excitation: 375 nm, Emission: 512 nm) | nih.gov | |
| Flow Rate | 1.0 mL/min | nih.gov |
| Temperature | 35°C | sigmaaldrich.com |
Ultra-Performance Liquid Chromatography-Tandem High-Resolution Mass Spectrometry (UPLC-HRMS) Applications
UPLC-HRMS offers significant advantages over conventional HPLC, including higher resolution, sensitivity, and speed. science.govnih.gov This technique is particularly valuable for the confirmatory analysis of tetracyclines and their metabolites in complex matrices. areeo.ac.irmdpi.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to sharper peaks and improved separation efficiency. science.gov
When coupled with high-resolution mass spectrometry, such as Orbitrap technology, UPLC provides accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. areeo.ac.irmdpi.com This is crucial for distinguishing between tetracycline and its closely related analogs or degradation products. areeo.ac.ir The specificity of UPLC-HRMS is confirmed through retention time and high-resolution mass spectra. areeo.ac.ir Validation of UPLC-HRMS methods for tetracyclines has demonstrated excellent linearity (R² > 0.9985) and recovery (90.3% to 106.2%). areeo.ac.ir
Optimization of Chromatographic Stationary Phases (e.g., RP-C8, RP-C18)
The choice of stationary phase is critical for achieving optimal separation in reversed-phase chromatography. researchgate.netthermofisher.com The most common stationary phases for tetracycline analysis are octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. researchgate.netsigmaaldrich.com
RP-C18 (L1 packing): These columns have a longer alkyl chain, providing greater hydrophobicity and retention for nonpolar compounds. They are widely used for the separation of a broad range of tetracycline derivatives. researchgate.netsigmaaldrich.com
RP-C8: These columns have a shorter alkyl chain, resulting in less retention and often different selectivity compared to C18 columns. sigmaaldrich.com In some cases, a C8 column can provide better separation for specific pairs of tetracyclines that may co-elute on a C18 column. sigmaaldrich.com For instance, minocycline (B592863) and oxytetracycline (B609801) can be well-separated on a C8 column, whereas they might co-elute on a C18 column. sigmaaldrich.com
Optimization of the stationary phase involves considering the specific analytes of interest and their physicochemical properties to achieve the desired resolution and analysis time. researchgate.net
Spectroscopic Characterization in Formulation Science Research
Spectroscopic techniques provide invaluable information about the molecular structure and interactions of this compound within a formulation. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups and studying molecular interactions. nih.govshimadzu.com In the context of this compound, FT-IR can be used to confirm the presence of both the tetracycline and lauryl sulfate moieties. nih.gov The FT-IR spectrum of tetracycline exhibits characteristic absorption peaks for N-H and O-H stretching, aromatic C-H stretching, and C=C stretching. researchgate.net
When tetracycline is incorporated into a micellar formulation with sodium lauryl sulfate (SLS), shifts in the FT-IR bands can indicate interactions between the drug and the surfactant. nih.govrsc.org For example, changes in the vibrational bands corresponding to the C=O and O-H groups of tetracycline can suggest coordination with the sulfate group of SLS. rsc.org Attenuated Total Reflectance (ATR)-FTIR is a particularly useful technique as it requires minimal sample preparation. shimadzu.com
Table 2: Key FT-IR Vibrational Bands for Tetracycline Characterization
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3341-3329 | N-H and O-H stretching | researchgate.net |
| 3085-3024 | Aromatic C-H stretching | researchgate.net |
| 1674, 1609 | C=O stretching (in complex) | rsc.org |
| 1648-1582 | C=C stretching | researchgate.net |
| 1419 | O-C(8) stretching (in complex) | rsc.org |
| 1297 | O-C(3) stretching (in complex) | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of molecules. nih.gov Proton NMR (¹H-NMR) is commonly used to characterize tetracycline and its formulations. nih.govrsc.org The ¹H-NMR spectrum of tetracycline shows distinct signals for its aromatic and amide protons. nih.gov
In a this compound formulation, the encapsulation of tetracycline within the SLS micelles can be confirmed by the presence of tetracycline's characteristic proton signals in the NMR spectrum of the micellar solution. nih.gov Shifts in the chemical shifts of these protons can provide insights into the location and interactions of the tetracycline molecule within the micellar structure. nih.gov
Table 3: Characteristic ¹H-NMR Signals for Tetracycline in DMSO-d₆
| Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|
| 7.56–7.52 (t) | Amide H[NH₂] group | nih.gov |
| 7.13–7.10 (d) | Aromatic proton | nih.gov |
| 6.92–6.90 (d) | Aromatic proton | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to quantify the amount of tetracycline encapsulated within the sodium lauryl sulfate micelles. In studies involving the SLS@TC complex, the analysis is typically performed in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The UV-Vis spectrum of tetracycline exhibits a characteristic maximum absorption peak (λmax) at a wavelength of 369 nm. nih.gov
A crucial aspect of this analysis is that sodium lauryl sulfate does not show any UV absorbance at this particular wavelength. nih.gov Consequently, any measured absorbance at 369 nm can be attributed solely to the tetracycline component of the complex. This principle allows for the creation of a calibration curve by plotting the absorbance of standard solutions of known tetracycline concentrations. By measuring the absorbance of a solution of the SLS@TC micelles, the concentration of the encapsulated drug can be accurately determined. Research findings indicate that this method has been used to calculate a tetracycline content of 8.3% w/w in the SLS@TC micellar formulation. nih.gov
| Parameter | Value | Solvent | Source |
| λmax (Tetracycline) | 369 nm | DMSO | nih.gov |
| UV Activity of SLS at 369 nm | Inactive | DMSO | nih.gov |
| Calculated TC Content in SLS@TC | 8.3% w/w | - | nih.gov |
Biophysical Techniques for Solution Behavior Analysis
To comprehend the behavior of this compound in solution, particularly its self-assembly into micelles, specialized biophysical techniques are utilized.
Ultrasonically-induced birefringence is a powerful technique used to investigate the properties of micellar structures in solution. nih.govnih.gov The method involves applying an ultrasonic field to the solution, which causes the non-spherical micelles to align, inducing optical anisotropy or birefringence. researchgate.netmdpi.com When the ultrasonic field is removed, the micelles relax to their random orientation, and the birefringence decays.
The analysis of the birefringence decay signal provides valuable information about the size, shape, and polydispersity of the micelles. mdpi.com For the SLS@TC system, the birefringence decay has been fitted to a stretched exponential function. researchgate.net This type of fit is indicative of a polydispersive nature of the self-aggregated molecular structures. researchgate.net A representative study used an ultrasound frequency of 774 kHz to perform these measurements at 37 °C. researchgate.net
| Technique | Parameter Studied | Key Finding | Source |
| Ultrasonically-Induced Birefringence | Micelle size, shape, and polydispersity | Birefringence decay fits a stretched exponential function, indicating polydispersity of SLS@TC micelles. | researchgate.netmdpi.comresearchgate.net |
The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org For the this compound system, the CMC is a critical parameter that confirms the formation of the SLS@TC micelles and defines the concentration threshold for their existence. nih.gov
The CMC for the formation of SLS@TC has been determined using potentiometric titration at a controlled temperature of 36 °C. nih.gov The method involves monitoring the change in conductivity of a tetracycline suspension as a solution of sodium lauryl sulfate is added. A distinct change in the slope of the conductivity versus concentration plot indicates the point of micelle formation. nih.gov Through this technique, the CMC for the SLS@TC system was identified at a molar ratio of 17/1 for [SLS]/[TC]. nih.gov This ratio corresponds to a tetracycline content of 8.3% w/w, a value that is consistent with findings from UV-Vis spectroscopy. nih.gov While potentiometric titration has been used for this specific system, other common methods for determining CMC include surface tension measurements, fluorescence spectroscopy, and UV-Visible spectrophotometry. ualberta.cajsirjournal.com
| Method | Determined Value | Temperature | Corresponding TC Content | Source |
| Potentiometric Titration | 17/1 molar ratio ([SLS]/[TC]) | 36 °C | 8.3% w/w | nih.gov |
Ultrasonically-Induced Birefringence Measurements
Electrochemical Characterization and Sensor Development
Electrochemical methods offer a sensitive and rapid approach to analyzing tetracycline, and the presence of lauryl sulfate can play a significant role in modulating the electrochemical response.
Voltammetric techniques, especially square wave voltammetry (SWV), are employed to study the electrochemical behavior of tetracyclines and establish a unique "electrochemical fingerprint" (EF). mdpi.comuantwerpen.be This fingerprint arises from the oxidation of various electroactive groups within the tetracycline molecule's four-ring structure. mdpi.com Studies conducted on unmodified carbon screen-printed electrodes (SPEs) have characterized these oxidation processes over a wide pH range, from 2 to 12. mdpi.comuantwerpen.beresearchgate.net
The electrochemical fingerprint is highly dependent on pH, with oxidation peaks shifting in potential as the pH of the supporting electrolyte (e.g., Britton Robinson buffer) changes. mdpi.comuantwerpen.be For instance, at pH 9, tetracycline exhibits characteristic oxidation peaks that can be used for its identification and quantification. mdpi.comresearchgate.net The distinct nature of this EF allows for the potential to distinguish tetracyclines from other classes of antibiotics. uantwerpen.beresearchgate.net
| Technique | Electrode Type | pH Range Studied | Key Feature | Source |
| Square Wave Voltammetry (SWV) | Unmodified Carbon Screen-Printed Electrode (SPE) | 2 - 12 | pH-dependent oxidation peaks create a characteristic "electrochemical fingerprint". | mdpi.comuantwerpen.beresearchgate.net |
To enhance the sensitivity, selectivity, and detection limits for tetracycline analysis, researchers often modify the surface of working electrodes. cdmf.org.brresearchgate.net Anionic surfactants, such as sodium lauryl sulfate (SLS), have been specifically used as modifying agents to improve the electrochemical detection of tetracycline. thepharmajournal.comunesp.br The presence of SLS at the electrode surface can facilitate the oxidation of tetracycline, leading to a significant improvement in the sensitivity of the measurement. mdpi.comresearchgate.net
Other nanomaterials, including multi-walled carbon nanotubes (MWCNTs) and graphene oxide (GO), have also been used to create modified electrodes with high effective surface area and catalytic properties, further improving analytical performance. researchgate.netunesp.br For example, a carbon paste electrode modified with both MWCNTs and GO was developed for the sensitive determination of tetracycline. unesp.br In some studies, sodium lauryl sulfate is even included in the test sample as an additive to enhance the signal at an acetylene (B1199291) black electrode. mdpi.com The goal of these modifications is to create robust, low-cost, and portable sensors for the rapid detection of tetracycline residues. researchgate.netthepharmajournal.com
| Electrode Modification | Purpose | Reported Effect | Source |
| Sodium Dodecyl Sulfate (SDS) on Carbon SPE | Enhance electrochemical signal | Improves sensitivity for tetracycline detection. | thepharmajournal.com |
| Acetylene Black Electrode with SDS additive | Improve oxidation signal | Increases sensitivity of tetracycline measurement. | mdpi.comresearchgate.net |
| Multi-Walled Carbon Nanotubes (MWCNT) & Graphene Oxide (GO) | Increase electroactive surface area | Enables sensitive and selective determination of tetracycline. | researchgate.netunesp.br |
| Platinum Nanoparticles (PtNPs) on Carbon | Catalyze oxidation reaction | Provides a sensor for tetracycline determination in various samples. | cdmf.org.br |
Voltammetric Studies for Electrochemical Fingerprinting
Thermal Analysis in Formulation Research
Thermal analysis techniques are pivotal in pharmaceutical formulation research, offering insights into the physicochemical properties of drug substances and their formulations. For this compound, these methods are employed to characterize its thermal stability, physical state, and interactions between its constituent components.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com This technique is crucial for determining the thermal stability and composition of materials by monitoring mass loss events corresponding to processes like dehydration and decomposition. mt.comeltra.com
In the analysis of a micellar formulation of tetracycline and sodium lauryl sulfate (SLS@TC), TGA was performed under a nitrogen atmosphere. The analysis revealed that the SLS@TC micelle undergoes decomposition in three distinct exothermic steps. mdpi.com The initial mass loss of 0.92% between 157.0°C and 227.2°C is attributed to the elimination of water. mdpi.com The subsequent major mass loss of 62.95% occurs in the temperature range of 227.2°C to 292.1°C, followed by a final mass loss of 3.75% between 292.1°C and 500°C. mdpi.com The total mass loss for the this compound complex was recorded at 67.67%. mdpi.com For comparison, sodium lauryl sulfate (SLS) alone decomposes in two steps with a total mass loss of 70.80%. mdpi.com
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 157.0 – 227.2 | 0.92 | Elimination of water |
| 2 | 227.2 – 292.1 | 62.95 | Decomposition |
| 3 | 292.1 – 500.0 | 3.75 | Decomposition |
| Total Mass Loss | 67.67 |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. mdpi.com It is used to detect physical transitions, such as melting and phase changes, by observing endothermic or exothermic events. mdpi.comnih.gov
| Phase Transition | Temperature (°C) |
|---|---|
| 1 | 111.1 |
| 2 | 185.8 |
| 3 | 229.7 |
| 4 | 259.3 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. northwestern.edu This method provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice, making it the gold standard for structural elucidation. northwestern.edumdpi.com
While X-ray crystallography is a powerful tool for characterizing pharmaceutical compounds, a review of the available scientific literature did not yield specific studies detailing the structural elucidation of the this compound complex via single-crystal X-ray diffraction. Such an analysis, if feasible, would provide unequivocal evidence of the compound's structure and the nature of the ionic and intermolecular interactions between the tetracycline cation and the lauryl sulfate anion.
Table of Mentioned Compounds
| Compound Name |
|---|
| Tetracycline |
| Sodium Lauryl Sulfate |
Mechanistic Research Beyond Direct Antimicrobial Action in Vitro Studies
Investigations into Non-Ribosomal Mechanisms of Action for Tetracycline (B611298) Compounds
Beyond their classical role as inhibitors of bacterial ribosomes, tetracyclines exhibit a variety of effects on eukaryotic cells that are independent of their antimicrobial activity. nih.govnih.gov These non-ribosomal mechanisms are a subject of intense study, as they underpin the therapeutic potential of these compounds in a range of non-infectious diseases. These properties include the inhibition of mitochondrial protein synthesis, modulation of matrix metalloproteinases, anti-angiogenic effects, anti-apoptotic actions, and the scavenging of reactive oxygen species. nih.govnih.gov
A significant non-ribosomal action of tetracyclines is the inhibition of mitochondrial protein synthesis. researchgate.net This occurs because mitochondrial ribosomes are evolutionarily related to bacterial ribosomes. researchgate.net Tetracyclines, therefore, can bind to the mitoribosome, disrupting the synthesis of proteins encoded by mitochondrial DNA (mtDNA). nih.govbiorxiv.org
Doxycycline (B596269), a semi-synthetic tetracycline, has been shown to inhibit mitochondrial translation, leading to a state described as "mitonuclear protein imbalance". nih.govnih.gov This imbalance occurs when the synthesis of proteins from mtDNA does not match the synthesis of nuclear DNA-encoded mitochondrial proteins. nih.gov This disruption of mitochondrial proteostasis can lead to a global repression of mitochondrial function, affecting processes like oxygen consumption and ATP synthesis. nih.gov Studies in human cell lines, including HEK293 and HeLa cells, have demonstrated that doxycycline dose-dependently reduces the ratio of mtDNA-encoded proteins to nDNA-encoded proteins and impairs mitochondrial oxygen consumption. nih.govnih.gov This inhibition of mitochondrial protein synthesis is considered a key mechanism for some of the anti-tumor activities proposed for tetracyclines. researchgate.net
One of the most well-characterized non-antimicrobial properties of tetracyclines is their ability to inhibit matrix metalloproteinases (MMPs). nih.govnih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing a crucial role in tissue remodeling in both physiological and pathological conditions like periodontitis and arthritis. nih.govmdpi.com
Tetracyclines, including doxycycline and minocycline (B592863), inhibit MMPs through a mechanism that is independent of their antibiotic function. nih.govopendentistryjournal.com The primary mechanism is believed to be the chelation of metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), which are essential for the structure and catalytic activity of MMPs. nih.govnih.gov The inhibition appears to result from the chelation of structural metal ions rather than the active site Zn²⁺. nih.govphysiology.org This action is potent enough that chemically modified tetracyclines (CMTs), which lack the dimethylamino group at C4 responsible for antibiotic activity, retain their MMP-inhibiting capabilities. nih.govnih.gov Different tetracyclines exhibit varying inhibitory potency against different MMPs. For instance, one in vitro study using zymography found that minocycline was a more potent inhibitor of MMP-9 than tetracycline, which in turn was more potent than doxycycline. brieflands.com
Table 1: In Vitro Inhibition of MMP-9 by Tetracycline Compounds
| Compound | IC50 (µM) for MMP-9 Inhibition | Relative Potency |
| Minocycline | 10.7 | Highest |
| Tetracycline | 40.0 | Intermediate |
| Doxycycline | 608.0 | Lowest |
| Data from zymography experiments showing the concentration required for 50% inhibition (IC50) of MMP-9 activity. brieflands.com |
Tetracyclines have been found to possess anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels. nih.govopendentistryjournal.com This effect is particularly relevant in cancer therapy and in treating certain inflammatory diseases. The anti-angiogenic activity is linked to their ability to inhibit MMPs, as these enzymes are crucial for degrading the matrix to allow for endothelial cell migration and vessel formation. opendentistryjournal.comresearchgate.net
Studies have shown that tetracyclines like minocycline and doxycycline can inhibit endothelial cell proliferation without being cytotoxic. nih.gov This inhibitory effect on endothelial growth is considered a potential mechanism for their anti-angiogenic activity. nih.gov Furthermore, some tetracycline derivatives, such as the chemically modified tetracycline (CMT-3), have demonstrated efficacy in reducing angiogenic lesions and biomarkers like vascular endothelial growth factor (VEGF), MMP-2, and MMP-9 in clinical trials for Kaposi's sarcoma. wiley.com
Several tetracycline compounds, most notably minocycline, are recognized as potent anti-apoptotic agents. nih.govphysiology.org Apoptosis, or programmed cell death, is a critical process in many diseases. Minocycline's ability to cross cell membranes readily allows it to exert protective effects within the cell. nih.govnih.gov
The anti-apoptotic mechanism of tetracyclines is multifaceted. In models of neuronal injury, minocycline and doxycycline have been shown to increase neuron survival by reducing the expression of caspase-1, a key enzyme in the apoptotic cascade. physiology.org This suggests that tetracyclines can directly interfere with the signaling pathways that lead to cell death. physiology.orgphysiology.org This neuroprotective and anti-apoptotic property has been observed in various models of neurological disorders. physiology.org The ability of tetracyclines to inhibit apoptosis is also linked to their anti-inflammatory and MMP-inhibiting actions. opendentistryjournal.com
Tetracyclines exhibit antioxidant properties by scavenging reactive oxygen species (ROS). nih.govmdpi.com Oxidative stress, caused by an imbalance of ROS and antioxidants, contributes to cellular damage in numerous pathological conditions. The chemical structure of tetracyclines, specifically the multiple-substituted phenol (B47542) ring, is key to their ROS-scavenging ability, similar to that of vitamin E. nih.gov
Anti-Apoptotic Mechanisms
Studies on Anti-Inflammatory Pathways
The anti-inflammatory effects of tetracyclines are well-documented and occur through multiple pathways, distinct from their antimicrobial action. researchgate.netresearchgate.net These properties make them useful in treating a variety of inflammatory conditions. google.commednexus.org
The mechanisms underlying their anti-inflammatory activity include:
Inhibition of Inflammatory Cell Migration: Tetracyclines can inhibit the migration of neutrophils, a key event in the early stages of inflammation. mdpi.com This is thought to occur through the binding of intracellular calcium, which is necessary for the formation of microtubules required for cell movement. mdpi.com
Reduction of Pro-inflammatory Cytokines: Tetracyclines have been shown to decrease the production and expression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mednexus.org
Inhibition of Nitric Oxide Synthase (iNOS): By inhibiting the activity of iNOS, tetracyclines reduce the production of nitric oxide (NO). This is significant because excess NO can lead to the formation of peroxynitrite, a highly cytotoxic radical that promotes inflammation and tissue damage. mdpi.com
Inhibition of Phospholipase A2: Tetracyclines can inhibit phospholipase A2, an enzyme involved in the production of inflammatory mediators. researchgate.net
Modulation of Signaling Pathways: It has been reported that tetracyclines exert anti-inflammatory effects by modulating pathways such as the Protease-Activated Receptor 2 (PAR2) and the NF-κB pathway. mednexus.org
These diverse anti-inflammatory actions, combined with their MMP-inhibiting and antioxidant properties, contribute to the therapeutic efficacy of tetracyclines in chronic inflammatory diseases. opendentistryjournal.comresearchgate.net
Lipoxygenase (LOX) Inhibition Studies
Currently, there is a lack of direct scientific studies specifically investigating the lipoxygenase (LOX) inhibitory activity of the tetracycline lauryl sulfate (B86663) compound. However, research into the broader family of tetracyclines indicates they possess anti-inflammatory properties that may involve pathways related to LOX. Tetracyclines have been shown to reduce the activity of phospholipase A2 and suppress the arachidonic acid pathway, which are critical precursor steps for the synthesis of leukotrienes by lipoxygenases researchgate.net. While a study on a different formulation, sodium lauryl sulfate with aspirin (B1665792) (SLS@ASPH), showed enhanced LOX inhibition compared to free SLS, these findings cannot be directly extrapolated to tetracycline lauryl sulfate researchgate.net.
Neutrophil Chemotaxis Inhibition
Research has established that various tetracycline compounds can inhibit the chemotactic response of human neutrophils in vitro. researchgate.netnih.govnih.gov High concentrations of tetracycline have been observed to decrease neutrophil chemotaxis. nih.gov The mechanism for this effect is thought to be either an inhibition of the generation of chemotactic factors from human serum or a binding and subsequent inactivation of these factors after they have been generated. nih.gov This inhibitory effect was found to be dependent on the concentration of tetracycline but not on the duration of preincubation. nih.gov Studies have demonstrated that eight different tetracycline compounds produced similar inhibitory effects on the chemotactic response of human neutrophils. nih.gov This suppression of neutrophil migration is considered a key aspect of the non-antimicrobial properties of tetracyclines. nih.gov
| Tetracycline Compound | Observed Effect on Neutrophil Chemotaxis (In Vitro) | Proposed Mechanism |
|---|---|---|
| Tetracycline | Decreased chemotactic response at high concentrations. nih.gov | Inhibits generation of or inactivates serum chemotactic factors. nih.gov |
| Minocycline | Inhibits neutrophil migration. nih.gov | Part of broader anti-inflammatory and immunomodulatory effects. researchgate.net |
| Doxycycline | Inhibits neutrophil migration. nih.gov | Suppresses various neutrophil functions, including migration and degranulation. nih.gov |
Research into Interactions with Biological Macromolecules (e.g., Protein Denaturation)
The interaction of this compound with biological macromolecules like proteins involves considering the actions of both its components: tetracycline and sodium lauryl sulfate (SLS).
Sodium lauryl sulfate is a well-known ionic detergent that induces protein denaturation. nih.gov The mechanism involves two main, distinct events: the unfolding of the protein's tertiary structure at submicellar concentrations of SLS, followed by the expansion of the polypeptide chain in the micellar concentration range. nih.gov The interaction between SLS and a protein is primarily hydrophobic at submicellar levels and becomes exclusively hydrophobic at micellar concentrations. nih.gov This interaction appears to be independent of the protein's initial structure or ionization state, as SLS can interact even with highly denatured and negatively charged proteins. nih.gov
On the other hand, tetracycline antibiotics have been shown to inhibit intracellular protein degradation in vitro. nih.gov Studies using muscle-derived cell lines found that tetracyclines like minocycline and doxycycline could retard the rate of intracellular proteolysis in a dose-dependent manner. nih.gov This effect is separate from their well-known inhibition of protein synthesis at the ribosomal level. nih.gov Therefore, the this compound compound possesses a dual potential in its interaction with proteins: the surfactant component (SLS) can cause protein denaturation and unfolding, while the antibiotic moiety (tetracycline) may inhibit certain proteolytic processes.
Mechanisms of Antimicrobial Activity of this compound in Vitro
The antimicrobial activity of this compound has been investigated through the creation of micellar formulations designed to overcome the poor water solubility of tetracycline. nih.govmdpi.com
Comparative Studies of Micellar Formulations (e.g., SLS@TC vs. CTAB@TC)
To enhance the solubility and bioavailability of tetracycline (TC), researchers have synthesized and studied micellar formulations, including sodium lauryl sulfate with tetracycline (SLS@TC) and cetrimonium (B1202521) bromide with tetracycline (CTAB@TC). nih.govresearchgate.netnih.gov The antimicrobial activities of these formulations were evaluated against both Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive bacteria (Staphylococcus epidermidis, Staphylococcus aureus). nih.govresearchgate.net
Both SLS@TC and CTAB@TC demonstrated enhanced antibacterial effects compared to free tetracycline, an improvement attributed to their increased water solubility. mdpi.com In comparative tests, the CTAB@TC formulation generally exhibited stronger antimicrobial activity, showing lower Minimum Inhibitory Concentration (MIC) values than SLS@TC against the tested strains. nih.gov For example, against S. epidermidis, CTAB@TC showed up to 540-fold stronger activity than free tetracycline, whereas SLS@TC showed up to 6-fold stronger activity. mdpi.com The MIC values for SLS@TC ranged from 3.7 to 27.2 μM, while for CTAB@TC, the range was 0.07 to 5.8 μM. nih.gov
| Microorganism | SLS@TC | CTAB@TC | TC (Free) |
|---|---|---|---|
| P. aeruginosa | 27.2 | 5.8 | >56.3 |
| E. coli | 27.2 | 5.8 | 56.3 |
| S. epidermidis | 3.7 | 0.07 | 22.5 |
| S. aureus | 3.7 | 0.14 | 11.3 |
Bactericidal versus Bacteriostatic Characterization in Vitro
The distinction between a bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) agent is often determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). nih.gov An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. nih.gov
Tetracyclines are generally classified as bacteriostatic antibiotics. frontiersin.org In the comparative study of micellar formulations, an interesting distinction emerged. Despite the stronger inhibitory activity (lower MIC) of CTAB@TC, SLS@TC was found to have a bactericidal character against a specific strain. nih.govmdpi.com While both SLS@TC and CTAB@TC were generally found to be bacteriostatic against P. aeruginosa, E. coli, and S. aureus, the SLS@TC formulation was classified as a bactericidal agent against S. epidermidis. mdpi.com This was determined by its MBC/MIC ratio of 1.9 for this bacterium, which is below the threshold for bactericidal activity. mdpi.com In contrast, CTAB@TC was found to be bacteriostatic against all tested microbes. researchgate.netnih.gov
| Microorganism | MBC/MIC Ratio | Classification |
|---|---|---|
| P. aeruginosa | >3.7 | Bacteriostatic |
| E. coli | >3.7 | Bacteriostatic |
| S. epidermidis | 1.9 | Bactericidal |
| S. aureus | >27.0 | Bacteriostatic |
Research on Novel Material Interactions and Non Clinical Applications
Formulation Science Research for Enhanced Solubility and Stability
The low aqueous solubility of tetracycline (B611298) presents a significant challenge in formulation science. To address this, research has focused on utilizing surfactants to improve its dissolution properties through micellar solubilization. One of the key surfactants investigated for this purpose is Sodium Lauryl Sulfate (B86663) (SLS). mdpi.comijrpr.comresearchgate.net
When SLS is present in an aqueous solution at a concentration above its critical micelle concentration (CMC), it forms aggregates known as micelles. researchgate.net These micelles possess a hydrophobic core and a hydrophilic exterior. This structure allows for the encapsulation of poorly soluble drug molecules like tetracycline, effectively increasing their apparent solubility in water. researchgate.net
Studies have demonstrated the synthesis of tetracycline-loaded micelles, often denoted as SLS@TC. mdpi.comijrpr.comnih.govresearchgate.net These formulations are created to enhance the water solubility of tetracycline. ijrpr.com The formation of these micelles is a spontaneous process, as indicated by the negative values of the standard free energy of micellization. nih.gov Characterization of SLS@TC micelles has been performed using various analytical techniques, including melting point analysis, thermogravimetric differential thermal analysis (TG-DTA), differential scanning calorimetry (DSC), and spectroscopy (FT-IR, UV-vis, ¹H-NMR). ijrpr.comnih.gov For instance, the melting point of SLS@TC has been recorded in the range of 203–207 °C, which is distinct from free tetracycline, confirming the formation of a new composite material. nih.gov
Ionic surfactants like SLS have been shown to be particularly effective solubilizers for certain compounds due to ionic interactions between the drug and the surfactant, in addition to the micellar solubilization effect. semanticscholar.org The concentration of the surfactant is a critical factor; a significant increase in the solubility of drugs is typically observed at surfactant concentrations above the CMC. researchgate.net Research has shown that for some poorly water-soluble drugs, a specific amount of SLS in a formulation can optimize both solubility and in-vivo absorption. nih.gov
Table 1: Characterization Data for Tetracycline-Sodium Lauryl Sulfate Micelles (SLS@TC)
| Property | Observation | Reference |
|---|---|---|
| Formation | Spontaneous process to improve water solubility of tetracycline (TC). | ijrpr.comnih.gov |
| Melting Point | 203–207 °C | nih.gov |
| Decomposition | Exhibits three exothermic steps between 157.0 °C and 500 °C. | ijrpr.comnih.gov |
| Analytical Methods | TG-DTA, DSC, FT-IR-ATR, UV/vis, ¹H-NMR. | ijrpr.comnih.gov |
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. Their porous structure and biocompatibility make them excellent candidates for controlled drug delivery systems. mdpi.commdpi.com Research has extensively explored the development of various hydrogels for the sustained and targeted release of tetracycline compounds. mdpi.comrsc.orgcellulosechemtechnol.ro
Chitosan (B1678972), a natural biopolymer, is frequently used in hydrogel formulations due to its biodegradability, biocompatibility, and inherent antimicrobial properties. mdpi.comrsc.org Citric acid-modified chitosan hydrogels have been developed, where the porosity, swelling rate, and mechanical properties can be tuned by altering the chitosan concentration. rsc.org When loaded with tetracycline hydrochloride, these hydrogels demonstrate a controlled release profile, with the cumulative release being dependent on the hydrogel's concentration. For example, a 3 wt% citric acid-modified chitosan hydrogel showed a more sustained release compared to 1 wt% and 2 wt% versions, releasing approximately 62.4% of the drug over 24 hours. rsc.org
Other hydrogel systems studied for tetracycline release include:
Polyacrylamide/Sodium Alginate Dual-Network Hydrogels: These have been designed using topological optimization to achieve a parameter-based adjustment of drug concentration for personalized controlled drug delivery. mdpi.com These systems can control drug release for up to 7 days, exhibiting near zero-order release kinetics. mdpi.com
Chitosan/Pluronic/Agarose Hydrogels: These semi-interpenetrating polymer networks can be embedded with alginate beads containing tetracycline. mdpi.com This design allows for sustained release, with one formulation showing a nearly linear release of 74% over two days in acidic media. mdpi.com
Poly(vinylpyrrolidone)/Chitosan Hydrogels: Prepared by freeze-drying, these hydrogels have been investigated for the controlled delivery of tetracycline hydrochloride, particularly for oral infections. cellulosechemtechnol.ro The release rate is influenced by the PVP concentration, with a burst release phase followed by a more sustained release. cellulosechemtechnol.ro
The drug release from these hydrogels is typically studied in vitro using phosphate-buffered saline (PBS) to mimic physiological conditions, and the concentration of the released drug is measured over time using UV-vis spectrophotometry. mdpi.comrsc.org
Table 2: Examples of Hydrogel Systems for Controlled Tetracycline Release
| Hydrogel System | Key Features | Release Profile Example | Reference |
|---|---|---|---|
| Citric Modified Chitosan | Tunable properties via concentration. | 3 wt% hydrogel releases ~62.4% of tetracycline in 24h. | rsc.org |
| Polyacrylamide/Sodium Alginate | Topologically optimized for personalized delivery. | Controlled release over 7 days, approaching zero-order kinetics. | mdpi.com |
| Chitosan/Pluronic/Agarose with Alginate Beads | Sustained, near-linear release. | ~74% release after 2 days in acidic media. | mdpi.com |
| Poly(vinylpyrrolidone)/Chitosan | Freeze-dried matrix for oral applications. | ~78% release in the first 15 minutes, then sustained. | cellulosechemtechnol.ro |
Micellar Solubilization Research with Surfactants (e.g., Sodium Lauryl Sulfate)
Environmental Fate and Degradation Research of Tetracycline Compounds
The widespread use of tetracyclines has led to their presence in various environmental compartments, including soil and water. mdpi.comsciencelearn.org.nznih.gov A significant portion of tetracyclines consumed by humans and animals is excreted in an active form. mdpi.comnih.gov Due to their chemical stability and resistance to complete biodegradation, these compounds can persist in the environment, posing potential risks. sciencelearn.org.nzresearchgate.net Research into their environmental fate focuses on understanding their degradation pathways and interactions with environmental components.
Tetracyclines have a strong tendency to adsorb to soil particles, particularly clay and acidic soils, as well as manure and sediments. sciencelearn.org.nz This adsorption can limit their mobility and bioavailability but also increases their persistence in the topsoil. sciencelearn.org.nz
Advanced Oxidation Processes (AOPs) are a key area of research for the non-biological degradation of persistent organic pollutants like tetracycline. researchgate.netencyclopedia.pubmdpi.com AOPs rely on the generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH), which can non-selectively oxidize and break down complex organic molecules into simpler, less harmful substances. encyclopedia.pubmdpi.com
Several AOPs have been investigated for tetracycline degradation:
Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺) to produce hydroxyl radicals. encyclopedia.pub This process has shown high degradation rates (>80%) for tetracyclines. encyclopedia.pub
Ozonation: Ozone (O₃) is a powerful oxidant that can degrade tetracyclines. mostwiedzy.pl The efficiency of ozonation can be enhanced by combining it with nanobubble technology. Ozone nanobubbles improve mass transfer and generate reactive radicals upon collapse, leading to rapid degradation. mostwiedzy.pl Studies have shown that AOPs based on ozone nanobubbles can achieve 100% degradation of 100 mg/L tetracycline within 20 minutes, primarily through the action of hydroxyl (•OH) and superoxide (B77818) anion (O₂•⁻) radicals. mostwiedzy.pl The degradation mechanism involves steps like methylation, hydroxylation, and ring-opening. mostwiedzy.pl
Photocatalysis: This process often uses semiconductor materials like titanium dioxide (TiO₂) which, upon UV irradiation, generate electron-hole pairs that lead to the formation of ROS. mdpi.com
Hydrolysis and Photolysis: Tetracyclines can also undergo degradation through hydrolysis, particularly in acidic conditions, and photolysis (degradation by light). mdpi.com β-lactams are generally more susceptible to hydrolysis, while tetracyclines are more prone to photodegradation. encyclopedia.pub
The adsorption of tetracycline onto various solid surfaces is a critical process governing its environmental transport and fate. Research has focused on characterizing this adsorption on different materials, including natural components and engineered nanomaterials.
Graphene Oxide (GO): GO has been identified as a highly effective adsorbent for tetracycline from aqueous solutions. plos.orgresearchgate.netresearchgate.net The adsorption mechanism is primarily driven by non-electrostatic interactions, including π-π stacking between the aromatic rings of tetracycline and the graphene surface, and cation-π bonding between the protonated amine group of tetracycline and the electron-rich regions of GO. plos.orgresearchgate.net Adsorption is rapid, reaching equilibrium within minutes, and the process is well-described by the Langmuir isotherm model, with reported maximum adsorption capacities as high as 323 mg/g. plos.orgresearchgate.net The adsorption process is influenced by factors such as pH and temperature, with studies indicating a spontaneous and endothermic nature. plos.orgresearchgate.net
Silica (B1680970): Various forms of silica and silica-based composites have been investigated for tetracycline removal. Magnetic mesoporous silica derived from industrial byproducts like bottom ash has shown a high adsorption capacity for tetracycline (276.74 mg/g at 60 °C). mdpi.com The adsorption process was found to be endothermic. mdpi.com Modified silica-coated nanoparticles have also been synthesized and tested, with adsorption being influenced by electrostatic interactions that are dependent on the solution's pH. rsc.org For instance, at acidic pH, both the adsorbent and tetracycline can have a positive charge, leading to repulsion, while at higher pH values, deprotonation of tetracycline can lead to favorable electrostatic attraction. rsc.org
Table 3: Adsorption Parameters for Tetracycline on Different Matrices
| Adsorbent Material | Maximum Adsorption Capacity (q_max) | Primary Adsorption Mechanism | Reference |
|---|---|---|---|
| Graphene Oxide (GO) | 323 mg/g | π–π interaction, Cation–π bonding | plos.orgresearchgate.net |
| Magnetic Mesoporous Silica | 276.74 mg/g (at 60°C) | Endothermic process | mdpi.com |
| Modified Silica-Coated Nanoparticles | 40.16 mg/g | Electrostatic attraction, Hydrogen bonding | rsc.org |
Non-Biological Degradation Pathways (e.g., Advanced Oxidation Processes)
Research into Potential Uses in Materials Science (e.g., Coatings, Sensors)
The unique chemical structure and properties of tetracycline compounds have prompted research into their potential applications in materials science, particularly in the development of advanced sensors and functional coatings. nih.govmdpi.com
The detection of tetracycline residues in food and environmental samples is of significant importance. nih.gov This has driven the development of various sensing technologies. Electrochemical sensors, in particular, have been widely studied due to their high sensitivity, accuracy, and relatively low cost. nih.gov Research in this area has increasingly focused on the use of novel nanomaterials to enhance sensor performance. Materials such as gold nanoparticles and carbon nanotubes are frequently used to modify electrodes, improving their detection capabilities for tetracycline antibiotics. nih.govresearchgate.net
Optical sensing is another promising approach. researchgate.netacs.org These sensors often rely on changes in luminescence or color upon interaction with the target analyte. For example, hybrid materials combining silica with polyelectrolytes have been developed as optical sensing materials for tetracycline. researchgate.net Similarly, highly stable luminescent copper(I)-iodide hybrid clusters have been shown to act as efficient optical sensors for tetracyclines in aqueous systems, with detection limits in the parts-per-billion range. acs.org The sensing mechanism in these optical systems is often based on electron or energy transfer processes between the sensor material and the tetracycline molecule. acs.org
Beyond sensing, materials science research also explores the incorporation of tetracycline into functional coatings. mdpi.com The development of chemically interactive membranes and coatings is a broad field where the specific binding or interaction properties of molecules like tetracycline could be harnessed. mdpi.com While this area is less developed than sensor research, the principles of molecular recognition and surface functionalization that underpin sensor development could potentially be applied to create coatings with specific functionalities, such as anti-biofouling surfaces or materials for selective separation processes. mdpi.com
Investigations into Anti-Parasitic Activities in Research Models
While extensive research has been conducted on the anti-parasitic properties of the tetracycline class of antibiotics, specific investigations into the anti-parasitic activities of Tetracycline Lauryl Sulfate in research models are not extensively documented in publicly available scientific literature. However, the anti-parasitic effects of tetracycline and its other derivatives have been explored against a variety of parasites, providing a foundational understanding of their potential mechanisms and spectrum of activity.
The anti-parasitic action of tetracyclines is largely attributed to their ability to inhibit protein synthesis within parasitic organisms. nih.gov This mechanism is particularly effective against parasites that possess prokaryotic-like ribosomes in their mitochondria or other organelles, such as the apicoplast in Plasmodium falciparum, the causative agent of malaria. nih.govnih.govnih.gov The inhibition of protein synthesis in these crucial organelles disrupts essential metabolic pathways, ultimately leading to the parasite's death. nih.gov
Research has demonstrated that the lipophilicity of tetracycline derivatives can significantly influence their anti-parasitic efficacy. More lipophilic (fat-soluble) derivatives tend to exhibit enhanced activity, which is thought to be due to their increased ability to penetrate the lipid-rich membranes of parasites and their host cells. nih.govnih.govasm.org This enhanced uptake can lead to higher intracellular concentrations of the drug, resulting in greater anti-parasitic effects. asm.org The inclusion of a lauryl sulfate moiety, a surfactant, could potentially alter the lipophilicity of tetracycline, though specific studies on this effect in the context of anti-parasitic activity are lacking.
Studies have explored the formulation of tetracycline with surfactants like sodium lauryl sulfate (SLS) to improve its physicochemical properties, such as water solubility. mdpi.com One such study detailed the synthesis of a micellar formulation, SLS@TC, and evaluated its antimicrobial activity against various bacterial strains. mdpi.com While this research provides insights into the formulation and potential for enhanced antimicrobial action, it did not extend to the investigation of its anti-parasitic properties. mdpi.com
The anti-parasitic activity of various tetracycline derivatives has been quantified in numerous in vitro studies. The following tables summarize some of these key research findings.
Table 1: In Vitro Anti-parasitic Activity of Tetracycline Derivatives against Various Parasites
| Parasite | Tetracycline Derivative | IC50 (µg/mL) | Research Model |
|---|---|---|---|
| Giardia lamblia | Tetracycline | 36 | In vitro culture |
| Giardia lamblia | Doxycycline (B596269) | 6.4 | In vitro culture |
| Giardia lamblia | Thiacycline | 1.8 | In vitro culture |
| Trichomonas vaginalis | Various Lipophilic Tetracyclines | 2.9 - 200 | In vitro culture |
| Entamoeba histolytica | Various Lipophilic Tetracyclines | 3.8 - 36 | In vitro culture |
| Leishmania major (promastigotes) | Various Lipophilic Tetracyclines | 21 - 250 | In vitro culture |
| Neospora caninum | Tetracycline | 19.6 µM | In vitro culture |
| Neospora caninum | Doxycycline | > 2 µM | In vitro culture |
| Neospora caninum | Minocycline (B592863) | > 2 µM | In vitro culture |
Data sourced from multiple studies investigating the in vitro efficacy of tetracyclines against various protozoan parasites. nih.govnih.govasm.orgscielo.br
Table 2: In Vitro Anti-malarial Activity of Tetracycline Derivatives against Plasmodium falciparum
| Tetracycline Derivative | IC50 (nM) after 96h | Research Model |
|---|---|---|
| Doxycycline | 320 | In vitro culture |
| Minocycline | Not specified | In vitro culture |
| Novel 7-substituted sancycline (B610677) derivatives | <30 | In vitro culture |
Data from a study evaluating novel tetracycline derivatives for improved anti-malarial activity. nih.gov
Future Research Directions and Challenges
Development of Next-Generation Tetracycline (B611298) Lauryl Sulfate (B86663) Analogs with Tuned Properties
The development of new tetracycline analogs is a key area of research aimed at overcoming challenges such as antimicrobial resistance and expanding the therapeutic applications of this class of compounds. For tetracycline lauryl sulfate, future research would focus on modifying both the tetracycline scaffold and the lauryl sulfate component to achieve finely tuned properties.
Key research objectives in this area include:
Modification of the Tetracycline Core: Introducing chemical modifications to the tetracycline molecule can alter its binding affinity to bacterial ribosomes or other biological targets. Research into novel derivatives, such as the glycylcyclines (e.g., tigecycline), has already demonstrated the potential of this approach to evade common resistance mechanisms. Future work could explore similar modifications to the tetracycline base of the lauryl sulfate salt.
Varying the Alkyl Sulfate Chain: The lauryl sulfate anion in the compound primarily serves as a counter-ion and surfactant. By varying the length and branching of the alkyl chain, researchers could modulate the compound's solubility, lipophilicity, and self-assembly properties. This could in turn influence its pharmacokinetic profile and ability to penetrate bacterial membranes.
Exploring Alternative Surfactant Counter-ions: Research could extend to replacing lauryl sulfate with other surfactant molecules, including cationic, non-ionic, or zwitterionic surfactants. This would lead to a library of tetracycline-surfactant salts with a wide range of physicochemical properties.
Table 1: Potential Modifications for Next-Generation this compound Analogs
| Component to Modify | Potential Modification | Desired Outcome |
| Tetracycline Core | Addition of functional groups at key positions | Enhanced target binding, circumvention of resistance |
| Alkyl Sulfate Chain | Varying chain length (e.g., octyl, cetyl) | Tuned solubility and membrane permeability |
| Alkyl Sulfate Chain | Introducing branching or unsaturation | Altered self-assembly and aggregation behavior |
| Counter-ion | Replacement with other surfactant types | Novel formulations with unique properties |
Advanced Spectroscopic and Imaging Techniques for In Situ Characterization
Understanding the behavior of this compound in complex biological environments requires sophisticated analytical techniques. Advanced spectroscopic and imaging methods can provide unprecedented insights into the compound's localization, interactions, and mechanism of action at the molecular level.
Future research in this domain would likely involve:
Fluorescence Lifetime Imaging Microscopy (FLIM): Tetracyclines are naturally fluorescent, making them amenable to a variety of fluorescence-based techniques. FLIM can be used to map the local environment of this compound within cells, providing information on factors such as ion concentration and binding to macromolecules.
Raman Spectroscopy and Imaging: This technique can provide detailed chemical information about the compound and its surroundings without the need for labels. Surface-enhanced Raman spectroscopy (SERS) could be particularly useful for detecting low concentrations of the compound at interfaces, such as bacterial membranes.
Neutron Scattering Techniques: Small-angle neutron scattering (SANS) is a powerful tool for studying the structure and dynamics of self-assembled systems. It could be employed to characterize the micelles or other aggregates formed by this compound in solution and to understand how these structures interact with biological membranes.
Computational Chemistry and Molecular Modeling Studies of this compound Interactions
Computational methods are becoming increasingly indispensable in drug discovery and development. Molecular modeling can provide detailed insights into the interactions of this compound at the atomic level, guiding the design of new analogs and formulations.
Key areas for future computational research include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly of this compound into micelles and to study the dynamics of these aggregates in solution. These simulations can also shed light on how the compound interacts with and permeates bacterial cell membranes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can provide a highly accurate description of the electronic structure of the tetracycline molecule and its interactions with its biological targets, such as the ribosome. This can help to elucidate the molecular basis of its antimicrobial activity and to design new derivatives with enhanced potency.
Free Energy Calculations: These calculations can be used to predict the binding affinity of this compound and its analogs to their targets, as well as their partitioning between different phases (e.g., water and lipid bilayers). This information is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the compound.
Table 2: Computational Approaches for Studying this compound
| Computational Method | Research Application | Insights Gained |
| Molecular Dynamics (MD) | Simulating self-assembly and membrane interaction | Understanding micelle formation and penetration mechanisms |
| QM/MM | Modeling interactions with biological targets | Elucidating binding modes and reaction mechanisms |
| Free Energy Calculations | Predicting binding affinities and partitioning | Guiding the optimization of drug properties |
Sustainable Synthesis and Environmental Remediation Research for Tetracycline Compounds
The environmental impact of pharmaceutical manufacturing and use is a growing concern. Future research will increasingly focus on developing sustainable methods for the synthesis of tetracycline compounds and for the remediation of tetracycline-contaminated environments.
Research in this area will likely pursue the following directions:
Green Synthesis Routes: The development of more environmentally friendly synthetic routes for tetracyclines is a high priority. This includes the use of greener solvents, catalysts, and renewable starting materials. Biocatalysis, using enzymes or whole microorganisms to perform key synthetic steps, is a particularly promising approach.
Bioremediation of Tetracycline Contamination: Tetracyclines are often poorly absorbed by the body and are excreted in their active form, leading to environmental contamination. Research into bioremediation strategies, using microorganisms that can degrade or sequester tetracyclines, is crucial for mitigating this problem.
Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis and ozonation, are powerful methods for degrading persistent organic pollutants like tetracyclines in wastewater. Future research will focus on developing more efficient and cost-effective AOPs for the removal of tetracycline residues.
Q & A
Q. What is the functional role of sodium lauryl sulfate (SLS) in tetracycline hydrochloride formulations, and how does it influence drug delivery?
Sodium lauryl sulfate acts as a solubilizing agent to enhance the dissolution rate of tetracycline hydrochloride by reducing surface tension and improving wettability. This is critical in oral formulations to ensure bioavailability, as tetracycline’s poor solubility can limit absorption. Methodologically, researchers should evaluate dissolution profiles using USP apparatus and compare kinetic models (e.g., zero-order vs. Higuchi) to quantify SLS’s impact .
Q. What in vitro models are suitable for assessing the antimicrobial efficacy of tetracycline lauryl sulfate formulations?
Agar diffusion assays using Müller-Hinton Agar (MHA) and Nutrient Broth (NB) media are standard for testing antimicrobial activity. Researchers should compare zone-of-inhibition diameters against controls (e.g., pure tetracycline) to assess potency. Ensure standardized inoculum preparation (e.g., 0.5 McFarland standard) and include quality control strains (e.g., Staphylococcus epidermidis) to validate results .
Q. What safety considerations are critical when incorporating sodium lauryl sulfate in antimicrobial formulations with tetracycline?
SLS has a low carcinogenicity risk (per USEPA 2009) and no mutagenic activity in Ames tests, but researchers must evaluate formulation-specific cytotoxicity. Use in vitro models (e.g., MTT assays on human keratinocytes) and in vivo dermal irritation studies to confirm biocompatibility. Document batch-specific impurities (e.g., sulfated byproducts) via HPLC-MS to rule out confounding toxicity .
Advanced Research Questions
Q. How can researchers optimize dissolution methods for tetracycline formulations containing sodium lauryl sulfate?
A two-stage experimental design is recommended:
- Screening phase : Use fractional factorial design to identify critical variables (e.g., pH, SLS concentration, agitation speed). Generate Pareto charts to rank variable significance.
- Optimization phase : Apply the Doehlert matrix to refine conditions (e.g., 500 mL dissolution medium, pH 5.5, 1% SLS, 100 rpm). Validate robustness via intermediate precision testing and similarity factor (f2) analysis .
Q. How do researchers address contradictions in cytotoxicity data for SLS when combined with tetracycline in cell-based assays?
Contradictions often arise from cell-line variability (e.g., epithelial vs. immune cells) or SLS concentration thresholds. Replicate studies under standardized conditions (e.g., ISO 10993-5) using multiple cell lines. Employ transcriptomic profiling (RNA-seq) to identify pathways affected by SLS-tetracycline interactions, such as membrane integrity or oxidative stress markers .
Q. What experimental designs are recommended to study synergistic effects of this compound with other antibiotics?
Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices for drug combinations. For example, combine this compound with erythromycin propionate (as in ) and calculate synergy via Bliss independence or Loewe additivity models. Validate with time-kill curves and genomic analysis (e.g., qPCR for resistance genes) .
Q. How can stability studies be structured to evaluate compatibility of this compound in multi-drug formulations?
Accelerated stability testing under ICH Q1A guidelines:
- Store formulations at 40°C/75% RH for 6 months.
- Monitor degradation products (e.g., epitetracycline) via HPLC with UV detection (λ = 360 nm).
- Assess physicochemical stability (pH, viscosity) and antimicrobial potency retention. Include forced degradation (acid/alkaline hydrolysis) to identify vulnerable functional groups .
Methodological Resources
- Data Interpretation : Emphasize chemical rationale in discussions (e.g., SLS’s amphiphilic structure enhancing tetracycline solubility) and link results to literature mechanisms .
- Literature Synthesis : Use tools like Web of Science and BIOSIS to trace carcinogenicity data (e.g., USEPA 2009) and antimicrobial assay protocols .
- Experimental Reporting : Follow IMRaD structure with separate Results and Discussion sections. Include raw data (e.g., dissolution curves) in appendices and cite all sources in ACS or APA format .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
